molecular formula C20H21ClF3N3O3S B12483694 N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide

N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide

Cat. No.: B12483694
M. Wt: 475.9 g/mol
InChI Key: MKLAAAWLUWLUJJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethyl group and the chlorophenyl group. The final step involves the sulfonamide formation under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and piperazine derivatives with different substituents. Examples include:

  • N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)acetamide
  • N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)benzenesulfonamide

Uniqueness

The uniqueness of N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClF3N3O3S

Molecular Weight

475.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C20H21ClF3N3O3S/c1-31(29,30)27(18-8-3-2-7-17(18)21)14-19(28)26-11-9-25(10-12-26)16-6-4-5-15(13-16)20(22,23)24/h2-8,13H,9-12,14H2,1H3

InChI Key

MKLAAAWLUWLUJJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3Cl

Origin of Product

United States

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